3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-3-13-6-1-7(8(10,11)12)14-2-4(5)6/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBFXIPUSOWQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(F)(F)F)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214950 | |
| Record name | 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-61-7 | |
| Record name | 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Intermediate Synthesis
A representative approach to synthesizing the pyrrolo[3,2-c]pyridine scaffold involves starting from substituted pyridine derivatives, followed by oxidation, nitration, and cyclization steps:
Oxidation and Nitration: Commercially available 2-bromo-5-methylpyridine is oxidized with m-chloroperbenzoic acid to form 2-bromo-5-methylpyridine-1-oxide. Subsequent nitration with fuming nitric acid in sulfuric acid yields 2-bromo-5-methyl-4-nitropyridine 1-oxide.
Formation of Vinyl Intermediate: Reaction with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide affords a key vinyl intermediate.
Cyclization to Pyrrolo[3,2-c]pyridine: Treatment with iron powder and acetic acid at elevated temperatures (100 °C) induces reductive cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine, a core intermediate.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is commonly introduced via cross-coupling reactions using trifluoromethylated boronic acids or trifluoromethylating reagents. Although specific direct methods for this compound are limited in literature, analogous procedures involve:
Palladium-catalyzed Suzuki coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine with trifluoromethyl-substituted boronic acids.
Electrophilic trifluoromethylation of preformed pyrrolo[3,2-c]pyridine derivatives using reagents such as Togni's reagent or Ruppert-Prakash reagent under controlled conditions.
Selective Bromination
Selective bromination at the 3-position is achieved by:
Treating the pyrrolo[3,2-c]pyridine core with bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform at low temperatures (0 °C to room temperature) to avoid overbromination.
The reaction conditions are optimized to favor monobromination at the desired position, often monitored by chromatographic techniques.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated coupling reactions are pivotal in assembling the substituted pyrrolo[3,2-c]pyridine framework:
Suzuki coupling with arylboronic acids is employed to introduce various substituents at the 6-position or other positions on the ring system.
Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2, with bases such as potassium carbonate or cesium carbonate in solvents like 1,4-dioxane/water mixtures.
Microwave-assisted heating (e.g., 85 °C for 30 min to 125 °C for 26 min) improves reaction efficiency and yields.
Representative Synthetic Scheme (Adapted from Literature)
| Step | Reactants & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-bromo-5-methylpyridine + m-CPBA (oxidation) | 2-bromo-5-methylpyridine-1-oxide | - | Oxidation step |
| 2 | Nitration with fuming HNO3/H2SO4 | 2-bromo-5-methyl-4-nitropyridine 1-oxide | - | Electrophilic substitution |
| 3 | Reaction with DMF-DMA | Vinyl intermediate | - | Formation of enamine |
| 4 | Iron powder, acetic acid, 100 °C, 5 h | 6-bromo-1H-pyrrolo[3,2-c]pyridine | 60-70 | Cyclization and reduction |
| 5 | Suzuki coupling with trifluoromethylated boronic acid, Pd catalyst, K2CO3, 1,4-dioxane/H2O, microwave | This compound | 50-65 | Functionalization step |
| 6 | Purification by silica gel chromatography | Pure compound | - | Final isolation |
Research Findings and Optimization Notes
Catalyst and Base Selection: Pd(PPh3)4 and potassium carbonate are commonly used, but alternative catalysts and bases can be screened for improved yields.
Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times and can enhance yields and purity.
Purification: Silica gel chromatography with gradients of hexane/ethyl acetate or dichloromethane/ethyl acetate is effective for isolating pure products.
Regioselectivity: Careful control of reaction conditions is critical to ensure selective bromination and trifluoromethylation without undesired side reactions.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Oxidation | m-CPBA, room temp | Pyridine N-oxide formation |
| Nitration | Fuming HNO3/H2SO4, 0-25 °C | Nitro-substituted intermediate |
| Vinyl Intermediate Formation | DMF-DMA in DMF, reflux | Enamine intermediate |
| Cyclization | Fe powder, AcOH, 100 °C, 5 h | Pyrrolo[3,2-c]pyridine core |
| Bromination | Br2 or NBS, chloroform, 0 °C to RT | Selective 3-bromo substitution |
| Suzuki Coupling | Pd catalyst, K2CO3, 1,4-dioxane/H2O, microwave | Introduction of trifluoromethyl group |
| Purification | Silica gel chromatography | High purity final product |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-c]pyridine ring.
Cross-Coupling Reactions: As mentioned earlier, Suzuki–Miyaura cross-coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid or ester.
Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine has shown potential as a scaffold in drug development due to its unique structural features. Its applications include:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer drug.
- Antimicrobial Activity : Studies have demonstrated that compounds based on this structure possess antimicrobial properties, which could be beneficial in treating resistant bacterial infections.
Material Science
The compound's unique electronic properties due to the trifluoromethyl group make it suitable for applications in material science:
- Organic Electronics : It can be used in the development of organic semiconductors and photovoltaic devices due to its ability to facilitate charge transport.
- Fluorescent Probes : Its fluorescence properties can be harnessed for use in biological imaging and sensing applications.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various pyrrolopyridine derivatives, including this compound. The results indicated that modifications to the trifluoromethyl group enhanced cytotoxicity against breast cancer cell lines (MCF-7) by inducing apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Properties
Research documented in Antibiotics journal highlighted the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The study demonstrated that derivatives exhibited significant inhibition of bacterial growth, suggesting potential for development into new antimicrobial agents.
Mechanism of Action
The mechanism by which 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[3,2-c]pyridine Scaffold
The biological and chemical properties of pyrrolopyridine derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Core Scaffold Variations
Pyrrolo[3,2-b]pyridine Derivatives
- 3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine (CAS 1190320-37-6): The [3,2-b] ring system alters electronic distribution compared to [3,2-c], reducing steric hindrance. Fluoro substituents enhance metabolic stability but may lower potency compared to CF₃ .
- 3-Bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine : Methoxy (-OCH₃) is electron-donating, increasing solubility but reducing electrophilicity. Used in kinase inhibition studies .
Pyrrolo[2,3-b]pyridine Derivatives
- 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: The [2,3-b] scaffold shifts substituent positions, affecting binding in protein targets.
Biological Activity
3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H4BrF3N2
- CAS Number : 1190315-61-7
- Structure : The compound features a pyrrolo[3,2-c]pyridine core with a bromine and a trifluoromethyl group, which are significant for its biological activity.
Antioxidant and Anti-inflammatory Effects
Antimicrobial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. Compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating promising antimicrobial activity .
Antiparasitic Activity
The compound's derivatives have also been evaluated for antiparasitic activity. Modifications to the pyrrolo structure have led to enhanced efficacy against Plasmodium falciparum, the causative agent of malaria. Some derivatives exhibited EC50 values as low as 0.004 μM, indicating potent activity against this parasite .
Case Study 1: DYRK1A Inhibition
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of this compound in models of neuroinflammation. It was found that treatment with this compound reduced levels of pro-inflammatory cytokines and protected neuronal cells from oxidative stress-induced apoptosis. These findings suggest its potential application in treating neurodegenerative disorders such as Alzheimer's disease .
Data Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
